Superior Kinetic Stability and Reactivity Profile in Aqueous Peptide Coupling
In carbodiimide-mediated peptide activations, the 5(4H)-oxazolone intermediate derived from N-acylated amino acids exhibits a significantly lower pKa (~2.3) compared to the C-terminal carboxy groups of peptides (pKa ~3.7) [1]. This greater acidity correlates with a faster activation rate in aqueous solution [2]. The formation of a transient 5(4H)-oxazolone in a carbodiimide-fueled reaction cycle has been kinetically characterized, with an activation rate constant of 7.56 × 10⁻⁴ mM⁻¹ min⁻¹ at pH 6.0, which increases 3-fold at pH 5.0 [3]. This specific pH-dependent reactivity is a key differentiator for 5(4H)-oxazolones in dynamic covalent chemistry and is not observed for isomeric oxazolones or generic activated esters.
| Evidence Dimension | Acidity (pKa) as a predictor of activation efficiency in peptide coupling |
|---|---|
| Target Compound Data | pKa ≈ 2.3 for N-acylamino acid-derived 5(4H)-oxazolone intermediate |
| Comparator Or Baseline | pKa ≈ 3.7 for C-terminal carboxy groups in peptides |
| Quantified Difference | pKa difference of approximately 1.4 units (≈ 25x difference in acid dissociation constant) |
| Conditions | Aqueous solution, peptide activation using carbodiimides (e.g., EDC) |
Why This Matters
The 1.4 pKa unit difference translates to a ~25-fold higher acidity, enabling faster and more efficient activation for peptide bond formation, a critical advantage for researchers synthesizing peptides or studying prebiotic polymerization.
- [1] Bucchi, M. et al. 5(4H)-Oxazolones as Intermediates in the Carbodiimide-and Cyanamide-Promoted Peptide Activations in Aqueous Solution. 2021. View Source
- [2] Cavadore, J. C.; Previero, A. Polymerisation d'acides aminés N-acylés par les carbodiimides en milieu aqueux. Bull. Soc. Chim. Fr. 1969, 1, 153–156. View Source
- [3] Chen, X.; Stasi, M.; Rodon-Fores, J.; Großmann, P. F.; Bergmann, A. M.; Dai, K.; Tena-Solsona, M.; Rieger, B.; Boekhoven, J. A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones. J. Am. Chem. Soc. 2023, 145 (12), 6880–6887. View Source
